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molecular formula C10H11NO2 B133032 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one CAS No. 30914-88-6

2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one

Cat. No. B133032
M. Wt: 177.2 g/mol
InChI Key: RXDGEARQCVVVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04036960

Procedure details

A 500-ml flask was charged with 250 ml of chloroform, 27.4 g (0.2 mol) of salicylamide, 23.2 g (0.4 mol) of acetone and 2.7 g of toluene sulfonic acid monohydrate. The flask was equipped with a Soxhlet extraction vessel containing 36.7 g of molecular sieves (Linde Type 3A, 1/16 inch) in the thimble. The reaction mixture was refluxed for 24 hours. Then fresh sieves were placed in the Soxhlet and 10 g of acetone was added to the reaction mixture. Reflux was continued for 24 hours.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
23.2 g
Type
solvent
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[C:5]([NH2:14])(=[O:13])[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)[OH:8].O.[C:16]1(C)[C:17](S(O)(=O)=O)=CC=C[CH:21]=1>CC(C)=O>[CH3:21][C:16]1([CH3:17])[NH:14][C:5](=[O:13])[C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[O:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
27.4 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)N
Name
Quantity
2.7 g
Type
reactant
Smiles
O.C=1(C(=CC=CC1)S(=O)(=O)O)C
Name
Quantity
23.2 g
Type
solvent
Smiles
CC(=O)C
Step Two
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
10 g
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with a Soxhlet extraction vessel
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
Reflux

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC1(OC2=C(C(N1)=O)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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